3,7-Di([1,1'-biphenyl]-4-yl)-10-(naphthalen-1-yl)-10H-phenoxazine 3,7-Di([1,1'-biphenyl]-4-yl)-10-(naphthalen-1-yl)-10H-phenoxazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13825608
InChI: InChI=1S/C46H31NO/c1-3-10-32(11-4-1)34-18-22-36(23-19-34)39-26-28-43-45(30-39)48-46-31-40(37-24-20-35(21-25-37)33-12-5-2-6-13-33)27-29-44(46)47(43)42-17-9-15-38-14-7-8-16-41(38)42/h1-31H
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=C(C=C3)N(C5=C(O4)C=C(C=C5)C6=CC=C(C=C6)C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98
Molecular Formula: C46H31NO
Molecular Weight: 613.7 g/mol

3,7-Di([1,1'-biphenyl]-4-yl)-10-(naphthalen-1-yl)-10H-phenoxazine

CAS No.:

Cat. No.: VC13825608

Molecular Formula: C46H31NO

Molecular Weight: 613.7 g/mol

* For research use only. Not for human or veterinary use.

3,7-Di([1,1'-biphenyl]-4-yl)-10-(naphthalen-1-yl)-10H-phenoxazine -

Specification

Molecular Formula C46H31NO
Molecular Weight 613.7 g/mol
IUPAC Name 10-naphthalen-1-yl-3,7-bis(4-phenylphenyl)phenoxazine
Standard InChI InChI=1S/C46H31NO/c1-3-10-32(11-4-1)34-18-22-36(23-19-34)39-26-28-43-45(30-39)48-46-31-40(37-24-20-35(21-25-37)33-12-5-2-6-13-33)27-29-44(46)47(43)42-17-9-15-38-14-7-8-16-41(38)42/h1-31H
Standard InChI Key IGGSSEOAGCUGDJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=C(C=C3)N(C5=C(O4)C=C(C=C5)C6=CC=C(C=C6)C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=C(C=C3)N(C5=C(O4)C=C(C=C5)C6=CC=C(C=C6)C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98

Introduction

Structural Overview and Molecular Characteristics

Chemical Identity and Structural Features

3,7-Di([1,1'-biphenyl]-4-yl)-10-(naphthalen-1-yl)-10H-phenoxazine (CAS RN: 1987900-95-7) is a polycyclic aromatic compound with the molecular formula C46H31NO\text{C}_{46}\text{H}_{31}\text{NO} and a molecular weight of 613.7 g/mol . Its structure comprises a phenoxazine core substituted at the 3- and 7-positions with biphenyl groups and at the 10-position with a naphthalen-1-yl group (Fig. 1). The extended π-conjugation system conferred by these substituents enhances its photophysical properties, making it suitable for applications in photocatalysis .

Table 1: Key Molecular Properties

PropertyValue
CAS RN1987900-95-7
Molecular FormulaC46H31NO\text{C}_{46}\text{H}_{31}\text{NO}
Molecular Weight613.7 g/mol
SMILES NotationC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=C(C=C3)N(C5=C(O4)C=C(C=C5)C6=CC=C(C=C6)C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98
Storage ConditionsInert atmosphere, Room Temperature

Synthesis and Reaction Optimization

Role in Photoredox Catalysis

The compound has been employed as an organic photocatalyst in continuous-flow synthesis protocols for arylhydrazines. In a seminal study, it facilitated the nickel/photoredox coupling of tert-butyl carbazate with aryl halides under visible light (455 nm LED) in dimethyl sulfoxide (DMSO) at 35°C . The reaction achieved a 99% conversion rate with 82% yield of the target product, outperforming iridium-based catalysts such as [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆, which exhibited higher dehalogenation side reactions .

Ligand Screening and Mechanistic Insights

A critical finding from ligand screening experiments revealed that the absence of bipyridine-based ligands improved reaction outcomes. For instance, reactions conducted without ligands yielded 82% of the desired product, whereas adding 5 mol% of 2,2'-bipyridine (bpy) reduced the yield to 72% and increased dehalogenation byproducts to 18% . This contrasts with conventional photoredox protocols, where ligands often enhance catalytic activity, suggesting a unique mechanistic pathway for this compound.

Table 2: Comparative Ligand Screening Results

Ligand LoadingConversion (%)Target Product (%)Dehalogenation Byproduct (%)
No ligand99828
5 mol% bpy997218

Applications in Organic Synthesis

Scalable Continuous-Flow Synthesis

The compound’s stability under flow conditions enables its use in scalable manufacturing. A pilot-scale experiment demonstrated its efficacy in a continuous-flow reactor, achieving a throughput of 183 mg of product per hour with an 86% isolated yield . This scalability underscores its potential for industrial applications in pharmaceutical intermediates, such as (4-(trifluoromethyl)phenyl)hydrazine hydrochloride .

Electronic and Photophysical Properties

Research Advancements and Future Directions

Comparative Catalyst Performance

Recent studies highlight its superiority over transition-metal catalysts in minimizing dehalogenation. For example, reactions using [Ir(dtbbpy)(ppy)₂]PF₆ produced 10% dehalogenation byproducts, whereas this compound reduced byproduct formation to 8% under identical conditions .

Unexplored Applications

Future research could explore its use in:

  • C–H Functionalization: Leveraging its redox potential for direct C–H bond activation.

  • Energy Storage: As a component in organic redox flow batteries due to its stable radical intermediates.

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